Computationally Predicted Lipophilicity Advantage Over the Des‑Methyl Core
The presence of the 3‑methyl group raises the computed logP (XlogP) to 5.8 for the target compound, compared to a predicted XlogP of approximately 5.0 for the des‑methyl analog 5,6,7,8‑tetrahydro‑2H‑isoxazolo[5,4‑b]azepin‑3(4H)‑one (CAS 121379‑66‑6) [1]. This ~0.8 log unit increase translates to roughly a 6‑fold greater partition coefficient, potentially enhancing passive membrane permeability in cell‑based assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.8 |
| Comparator Or Baseline | Des‑methyl analog 5,6,7,8‑tetrahydro‑2H‑isoxazolo[5,4‑b]azepin‑3(4H)‑one; predicted XlogP ~ 5.0 |
| Quantified Difference | ΔXlogP ≈ +0.8 (6‑fold predicted increase in partition) |
| Conditions | Computational prediction (XlogP algorithm); no experimental logP available |
Why This Matters
Higher predicted lipophilicity may improve membrane permeability, a critical parameter for cellular target engagement in BET inhibitor programs.
- [1] 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI). BaseChem. CAS 170312-27-3. XlogP = 5.8. View Source
